molecular formula C13H21NO4 B12956279 tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B12956279
M. Wt: 255.31 g/mol
InChI Key: PKEOJTYJXOXMEY-UHFFFAOYSA-N
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Description

tert-Butyl 4-oxo-1-oxa-7-azaspiro[45]decane-7-carboxylate is a synthetic organic compound with the molecular formula C13H21NO4 It is characterized by a spirocyclic structure, which includes a lactone and an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of a suitable lactone with an amine under controlled conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites or altering the conformation of target proteins, thereby affecting their activity .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
  • tert-Butyl 3-oxo-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate
  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

tert-Butyl 4-oxo-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure and the presence of both lactone and amide functional groups. This combination of features imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 4-oxo-1-oxa-9-azaspiro[4.5]decane-9-carboxylate

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(16)14-7-4-6-13(9-14)10(15)5-8-17-13/h4-9H2,1-3H3

InChI Key

PKEOJTYJXOXMEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)C(=O)CCO2

Origin of Product

United States

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